rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans
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Overview
Description
rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans: is a complex organic compound with a unique structure that includes a cyclohexyl ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with a cyclohexylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a specific range to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative.
Scientific Research Applications
rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butylN-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate
- rac-tert-butylN-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate
Uniqueness
rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans stands out due to its specific structural configuration, which may confer unique properties such as higher stability or specific biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-(methylaminomethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(5)12-8-6-11(7-9-12)10-15-4/h11-12,15H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIYGSJPOKEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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